p-Hydroxymercuribenzoic acid

Descripción general

Descripción

El ácido p-hidroximercuribenzoico es un compuesto orgánico mercúrico que reacciona a través de la afinidad mercurio-azufre con grupos sulfhidrilo en péptidos, proteínas y otras moléculas . . Este compuesto se utiliza en diversas aplicaciones científicas debido a sus propiedades químicas únicas.

Métodos De Preparación

El ácido p-hidroximercuribenzoico se puede sintetizar mediante la oxidación del cloruro de p-tolilo mercurio o calentando el ácido bórico correspondiente con cloruro mercúrico . Las condiciones de reacción suelen implicar agitar y calentar la mezcla cerca del punto de ebullición durante unos quince minutos, siendo la temperatura más alta convenientemente alcanzable de 95 °C . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares.

Análisis De Reacciones Químicas

Reactivity with Thiol Groups

PHMB undergoes irreversible reactions with free thiols, forming stable mercaptide bonds. This property is exploited in biochemical assays to block or modify cysteine residues in proteins and peptides.

Mechanism

-

Nucleophilic Substitution : Thiols attack the mercury atom in PHMB, displacing the hydroxyl group:

. -

Applications :

Protein Modification Studies

PHMB’s thiol-specific reactivity facilitates structural and functional analyses of proteins:

Hemoglobin Studies

Role in Analytical Chemistry

PHMB serves as a critical reagent in thiol quantification and enzyme activity assays:

Spectrophotometric Assays

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Inhibition

One of the notable applications of p-hydroxymercuribenzoic acid is its role as an inhibitor of enzymes, particularly carbonic anhydrase. This enzyme is crucial for various physiological processes, including the regulation of pH and fluid secretion. Research indicates that this compound can effectively inhibit carbonic anhydrase activity, thereby influencing physiological functions related to this enzyme .

Case Study: Inhibition of N-Methyltransferase

A study highlighted the reversible inhibition of N-methyltransferase by this compound, demonstrating its potential as a tool for studying enzyme kinetics and mechanisms . This application is significant for researchers investigating metabolic pathways involving methylation processes.

Protein Labeling

Mercury Tagging in Proteomics

This compound serves as a mercury tag for protein labeling, which enhances the detection sensitivity in proteomic studies. For instance, research has shown that ovalbumin can be derivatized with this compound, allowing for improved analytical performance in mass spectrometry .

Application in Protein Structure Studies

The use of this compound in protein labeling aids in understanding protein structures and interactions. By tagging proteins with this compound, researchers can utilize spectroscopic techniques to analyze conformational changes and binding interactions under various conditions .

Analytical Chemistry

Extraction and Analysis Techniques

In analytical chemistry, this compound has been employed for the extraction and analysis of phenolic compounds from various sources. For example, it was used in a study analyzing the phenolic composition of fungus-resistant grape varieties through gas chromatography coupled with pulsed flame photometric detection (GC-PFPD) . This method showcases the compound's utility in isolating specific chemical constituents from complex mixtures.

Spectrophotometric Studies

Spectrophotometric studies involving this compound have revealed insights into its interactions with sulfhydryl groups in proteins. Such studies provide valuable information regarding the reactivity and binding characteristics of this compound with biological macromolecules .

Mecanismo De Acción

El ácido p-hidroximercuribenzoico ejerce sus efectos a través de la formación de enlaces estables mercurio-azufre con grupos sulfhidrilo en péptidos, proteínas y otras moléculas . Esta interacción se puede utilizar para sondear los sitios activos de las enzimas y para determinar la presencia de grupos sulfhidrilo en proteínas . Los objetivos moleculares y las vías implicadas incluyen enzimas como la citocromo C oxidasa y otras proteínas que contienen grupos sulfhidrilo .

Comparación Con Compuestos Similares

El ácido p-hidroximercuribenzoico es similar a otros ácidos mercuribenzoicos, como el p-cloromercuribenzoato y el benzoato de sodio 4-(hidroximercurio) . es único en su capacidad para formar enlaces estables mercurio-azufre con grupos sulfhidrilo, lo que lo hace particularmente útil para sondear los sitios activos de las enzimas y determinar los grupos sulfhidrilo en proteínas . Otros compuestos similares incluyen varios ácidos benzoicos que contienen un átomo de mercurio unido a la porción de benceno .

Actividad Biológica

p-Hydroxymercuribenzoic acid (p-HMBA) is an organomercury compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications. The compound is characterized by its ability to interact with various biological systems, influencing enzymatic activity, antimicrobial properties, and cellular responses.

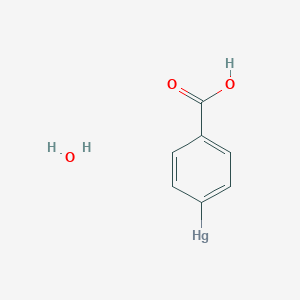

- Chemical Formula : C₇H₆HgO₃

- Molecular Weight : 338.71 g/mol

- Structure : The compound features a mercury atom bonded to a benzoic acid derivative, which contributes to its unique reactivity and biological interactions.

p-HMBA acts primarily as a carbonic anhydrase inhibitor , affecting bicarbonate transport and influencing cellular pH regulation. It has been observed to stimulate chloride-bicarbonate exchange activity in various cell types, which is crucial for maintaining physiological balance in tissues such as bone and kidney .

1. Antimicrobial Activity

p-HMBA exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic processes essential for bacterial survival .

2. Antioxidant Properties

The compound functions as a free radical scavenger, providing protection against oxidative stress. Studies have shown that p-HMBA can induce the production of antioxidant enzymes, contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

3. Cytotoxic Effects

Research indicates that p-HMBA can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential candidate for chemopreventive strategies in oncology .

4. Neuroprotective Effects

p-HMBA has shown promise in neuroprotection, particularly in models of cerebral ischemia. It acts by trapping hydroxyl radicals generated during ischemic events, thereby reducing neuronal damage .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that p-HMBA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism involved disruption of cell wall integrity and interference with metabolic processes .

Case Study 2: Neuroprotection in Ischemia

In an experimental model of stroke, administration of p-HMBA significantly reduced infarct size and improved neurological outcomes. This was attributed to its ability to scavenge free radicals and modulate inflammatory responses .

Research Findings

Propiedades

Número CAS |

1126-48-3 |

|---|---|

Fórmula molecular |

C7H7HgO3 |

Peso molecular |

339.72 g/mol |

Nombre IUPAC |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

Clave InChI |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Key on ui other cas no. |

1126-48-3 138-85-2 |

Sinónimos |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.